Nelfinavirmesilat
Übersicht
Beschreibung
Nelfinavirmesylat ist ein starkes antivirales Medikament, das hauptsächlich zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV) eingesetzt wirdNelfinavirmesylat hemmt das HIV-1-Proteaseenzym, verhindert die Spaltung viraler Polyproteine und führt zur Bildung unreifer, nicht infektiöser viraler Partikel .
Wirkmechanismus
Target of Action
Nelfinavir mesylate primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Nelfinavir mesylate acts as a protease inhibitor . It binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Biochemical Pathways
Nelfinavir mesylate affects the HIV-1 protease pathway . By inhibiting the HIV-1 protease, it prevents the maturation and export of the virus, thereby reducing the number of infectious particles . Additionally, it has been found to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .
Pharmacokinetics
Nelfinavir mesylate exhibits the following ADME properties:
- Absorption : The bioavailability of Nelfinavir mesylate increases when taken with food .
- Distribution : It is more than 98% protein-bound .
- Metabolism : It is metabolized in the liver by CYP3A .
- Elimination : It is primarily excreted in feces .
- Half-Life : The half-life of Nelfinavir mesylate is between 3.5 to 5 hours .
Result of Action
The primary result of Nelfinavir mesylate’s action is the production of non-infectious, immature viral particles . This significantly reduces the number of infectious HIV-1 particles, thereby slowing the progression of the disease . It also has the potential to reduce inflammation .
Action Environment
The efficacy and stability of Nelfinavir mesylate can be influenced by various environmental factors. For instance, its absorption increases when taken with food, suggesting that the nutritional status of the patient can impact its bioavailability . Furthermore, factors such as the patient’s liver function can affect the metabolism and hence the effectiveness of the drug .
Wissenschaftliche Forschungsanwendungen
Nelfinavirmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in der Untersuchung von Proteaseinhibitoren und deren Wechselwirkungen mit viralen Enzymen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Autophagie und Apoptose.
Medizin: Wird hauptsächlich zur Behandlung von HIV-Infektionen eingesetzt. .
Industrie: Wird bei der Entwicklung von Nanokristallformulierungen eingesetzt, um die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern
5. Wirkmechanismus
Nelfinavirmesylat übt seine Wirkung aus, indem es das HIV-1-Proteaseenzym hemmt. Dieses Enzym ist essentiell für die proteolytische Spaltung viraler Polyproteinvorläufer in einzelne funktionelle Proteine. Durch die Bindung an die aktive Stelle des Proteaseenzyms verhindert Nelfinavirmesylat diese Spaltung, was zur Bildung unreifer, nicht infektiöser viraler Partikel führt . Darüber hinaus wurde gezeigt, dass Nelfinavirmesylat in Krebszellen ER-Stress, Autophagie und Apoptose induziert .
Ähnliche Verbindungen:
Ritonavir: Ein weiterer Proteaseinhibitor, der zur Behandlung von HIV-Infektionen eingesetzt wird.
Saquinavir: Ein Proteaseinhibitor, der ebenfalls das HIV-1-Proteaseenzym angreift.
Indinavir: Ein weiteres Mitglied der Klasse der Proteaseinhibitoren, das in der HIV-Therapie eingesetzt wird.
Einzigartigkeit: Nelfinavirmesylat ist einzigartig in seiner Fähigkeit, nicht nur HIV-1-Protease, sondern auch andere virale Proteasen zu hemmen, was es zu einem breitbandwirksamen antiviralen Mittel macht. Darüber hinaus zeichnen sich seine potenziellen Antitumoreigenschaften und seine Fähigkeit, zelluläre Stressreaktionen zu induzieren, von anderen Proteaseinhibitoren ab .
Biochemische Analyse
Biochemical Properties
Nelfinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of the virus. Nelfinavir mesylate interacts with several biomolecules, including cytochrome P450 enzymes such as CYP3A4 and CYP2C19, which are responsible for its metabolism . The drug also binds to the protease active site, inhibiting the enzyme’s activity and preventing the formation of infectious viral particles .
Cellular Effects
Nelfinavir mesylate exerts multiple effects on various types of cells and cellular processes. It induces apoptosis and necrosis in infected cells and activates cell protective mechanisms, including cell cycle retardation and the unfolded protein response . Nelfinavir mesylate also inhibits the Akt/PKB signaling pathway and activates endoplasmic reticulum stress, leading to the inhibition of cancer cell growth . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by blocking mitogen-activated protein kinases (MAPK) signaling in macrophages .
Molecular Mechanism
The molecular mechanism of nelfinavir mesylate involves the inhibition of the HIV-1 protease enzyme. By binding to the protease active site, nelfinavir mesylate prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles . This inhibition disrupts the viral replication cycle and reduces the viral load in patients. Nelfinavir mesylate also activates protein phosphatase 2 (PP2) and inhibits heat shock protein 90 (HSP90), contributing to its anti-inflammatory and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nelfinavir mesylate change over time. The drug exhibits stability and maintains its antiviral activity for extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that nelfinavir mesylate can induce endoplasmic reticulum stress and autophagy, which contribute to its anti-cancer effects . Additionally, the drug’s impact on cellular function, including apoptosis and necrosis, may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of nelfinavir mesylate vary with different dosages in animal models. At therapeutic doses, the drug effectively inhibits HIV-1 protease and reduces viral load . At higher doses, nelfinavir mesylate may cause toxic or adverse effects, including insulin resistance, hyperglycemia, and lipodystrophy . In animal models, nelfinavir mesylate has been shown to inhibit fibroblast-to-myofibroblast differentiation and reduce collagen deposition in a dose-dependent manner .
Metabolic Pathways
Nelfinavir mesylate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The drug undergoes oxidative metabolism, resulting in the formation of one major and several minor metabolites . These metabolites exhibit antiviral activity comparable to the parent drug. Nelfinavir mesylate’s metabolism involves interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Nelfinavir mesylate is extensively protein-bound (>98%) and has a volume of distribution of 2-7 L/kg . The drug is transported within cells and tissues, where it interacts with transporters and binding proteins. Nelfinavir mesylate’s distribution is influenced by its high protein-binding capacity, which affects its localization and accumulation in different tissues . The drug is primarily excreted in feces, with minimal excretion in urine .
Subcellular Localization
Nelfinavir mesylate’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on the HIV-1 protease enzyme . The drug’s activity is influenced by its localization within specific cellular compartments, including the endoplasmic reticulum and mitochondria . Nelfinavir mesylate’s targeting signals and post-translational modifications direct it to these compartments, enhancing its antiviral and anti-cancer properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Nelfinavirmesylat umfasst die Auflösung von Nelfinavibase in einer Mischung aus Methanol und Methylenchlorid. Methansulfonsäure wird dann tropfenweise zu der Lösung gegeben. Die Reaktionsmasse wird konzentriert, um das rohe Salz als weißen Schaum zu erhalten. Dieses rohe Salz wird in Tetrahydrofuran (THF) gelöst und dann zu einer Mischung aus Diethylether und Hexan gegeben. Das Endprodukt wird isoliert und in einem Vakuumofen getrocknet .
Industrielle Produktionsverfahren: Die industrielle Produktion von Nelfinavirmesylat beinhaltet häufig den Einsatz von Nanokristalltechnologie, um die orale Bioverfügbarkeit zu verbessern. Techniken wie Ultraschall und die Verwendung von Stabilisatoren wie Polyvinylalkohol (PVA) und Poloxamer 407 werden eingesetzt, um Nanokristalle mit verbesserter Löslichkeit und Auflösungsgeschwindigkeit herzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nelfinavirmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ritonavir: Another protease inhibitor used in the treatment of HIV infection.
Saquinavir: A protease inhibitor that also targets the HIV-1 protease enzyme.
Indinavir: Another member of the protease inhibitor class used in HIV therapy.
Uniqueness: Nelfinavir mesylate is unique in its ability to inhibit not only HIV-1 protease but also other viral proteases, making it a broad-spectrum antiviral agent. Additionally, its potential antitumor properties and ability to induce cellular stress responses further distinguish it from other protease inhibitors .
Eigenschaften
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXCOAXSHGTIA-SKXNDZRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
159989-64-7 (Parent) | |
Record name | Nelfinavir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
663.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection., While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism., Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS No. |
159989-65-8 | |
Record name | Nelfinavir mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159989-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelfinavir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelfinavir Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELFINAVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.